5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and two isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Construction of the Isoxazole Rings: The next step involves the formation of the isoxazole rings. This can be achieved through a cyclization reaction using appropriate reagents and catalysts.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the isoxazole rings to form the desired compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs.
Scientific Research Applications
5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It may serve as a probe to investigate specific biochemical pathways.
Medicine: The compound is explored for its potential therapeutic properties. Researchers investigate its activity against various diseases and its potential as a drug candidate.
Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide: This compound is similar in structure but contains a chlorine atom instead of a fluorine atom.
5-(4-Bromophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide: This analog features a bromine atom in place of the fluorine atom.
5-(4-Methylphenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide: This compound has a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These properties may enhance its activity and selectivity compared to its analogs.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-8-6-13(18-20-8)16-14(19)11-7-12(21-17-11)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUVYMDWHRXKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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